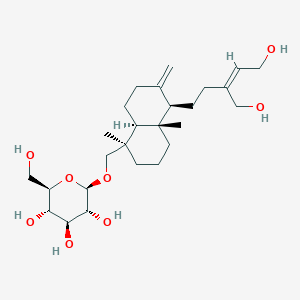![molecular formula C26H24Cl2CoP2 B1173907 [1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(Ii) CAS No. 18496-01-6](/img/new.no-structure.jpg)
[1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(Ii)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(II) is a coordination compound with the chemical formula ([ (C_6H_5)_2PCH_2CH_2P (C_6H_5)_2]CoCl_2). It is commonly used as a catalyst in various chemical reactions due to its ability to facilitate regio- and stereoselective transformations. The compound is characterized by its green color and is typically stored under inert gas to prevent degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(II) typically involves the reaction of cobalt(II) chloride with 1,2-bis(diphenylphosphino)ethane in an inert atmosphere. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
On an industrial scale, the production of [1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(II) follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining the quality of the product .
Analyse Des Réactions Chimiques
Types of Reactions
[1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to cobalt(I) species under specific conditions.
Substitution: The chloride ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in polar solvents like acetonitrile or ethanol.
Major Products Formed
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt(I) species.
Substitution: Various cobalt(II) complexes with different ligands.
Applications De Recherche Scientifique
[1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(II) has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding metalloenzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mécanisme D'action
The mechanism of action of [1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(II) involves the coordination of the cobalt center with various substrates, facilitating their transformation through catalytic cycles. The compound acts as a Lewis acid, activating substrates by coordinating to electron-rich sites and stabilizing transition states. This enhances the rate of chemical reactions and allows for selective transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1,2-Bis(Diphenyphosphino)Ethane]Dichloronickel(II)
- [1,2-Bis(Diphenyphosphino)Ethane]Dichloropalladium(II)
- [1,1′-Bis(Diphenyphosphino)Ferrocene]Dichloropalladium(II)
Uniqueness
Compared to similar compounds, [1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(II) exhibits unique catalytic properties, particularly in hydrovinylation and cross-coupling reactions. Its ability to facilitate regio- and stereoselective transformations makes it a valuable catalyst in organic synthesis. Additionally, the cobalt center provides distinct reactivity patterns compared to nickel and palladium analogs .
Propriétés
Numéro CAS |
18496-01-6 |
|---|---|
Formule moléculaire |
C26H24Cl2CoP2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(4-tert-butylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173839.png)

